3-bromo-5-fluoropicolinaldehyde
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Overview
Description
3-Bromo-5-fluoropyridine-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C6H3BrFNO. It is a derivative of pyridine, where the pyridine ring is substituted with a bromine atom at the third position, a fluorine atom at the fifth position, and an aldehyde group at the second position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-5-fluoropyridine-2-carbaldehyde typically involves halogenation and formylation reactions. One common method is the bromination of 5-fluoropyridine, followed by formylation at the second position. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and Vilsmeier-Haack formylation for introducing the aldehyde group .
Industrial Production Methods: In an industrial setting, the production of 3-bromo-5-fluoropyridine-2-carbaldehyde can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can also be employed to introduce the bromine and fluorine substituents under mild conditions .
Types of Reactions:
Substitution Reactions: The bromine and fluorine atoms on the pyridine ring can undergo nucleophilic aromatic substitution (SNAr) reactions. Common reagents include nucleophiles such as amines or thiols.
Condensation Reactions: The aldehyde group can react with amines or hydrazines to form Schiff bases or hydrazones.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Condensation: Acidic or basic catalysts in solvents like ethanol or methanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products:
Substitution: Various substituted pyridines depending on the nucleophile used.
Condensation: Schiff bases or hydrazones.
Oxidation: 3-bromo-5-fluoropyridine-2-carboxylic acid.
Reduction: 3-bromo-5-fluoropyridine-2-methanol.
Scientific Research Applications
3-Bromo-5-fluoropyridine-2-carbaldehyde is utilized in various fields of scientific research:
Chemistry: As a building block in the synthesis of more complex heterocyclic compounds.
Biology: In the development of fluorescent probes and bioactive molecules.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-bromo-5-fluoropyridine-2-carbaldehyde is largely dependent on its reactivity towards nucleophiles and electrophiles. The presence of the bromine and fluorine atoms makes the pyridine ring electron-deficient, facilitating nucleophilic attack. The aldehyde group can participate in various condensation reactions, forming stable imine or hydrazone derivatives. These reactions are crucial in the formation of bioactive compounds and materials with specific properties .
Comparison with Similar Compounds
- 3-Bromo-5-fluoropyridine-2-carboxylic acid
- 2-Bromo-5-fluoropyridine
- 5-Bromo-2-chloro-3-fluoropyridine
Comparison:
- 3-Bromo-5-fluoropyridine-2-carbaldehyde is unique due to the presence of the aldehyde group, which allows for further functionalization through condensation reactions.
- 3-Bromo-5-fluoropyridine-2-carboxylic acid has a carboxylic acid group instead of an aldehyde, making it more suitable for reactions requiring acidic functionality.
- 2-Bromo-5-fluoropyridine lacks the aldehyde group, limiting its reactivity in condensation reactions but still useful in cross-coupling reactions.
- 5-Bromo-2-chloro-3-fluoropyridine has both bromine and chlorine substituents, offering different reactivity patterns in substitution reactions .
Properties
IUPAC Name |
3-bromo-5-fluoropyridine-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO/c7-5-1-4(8)2-9-6(5)3-10/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZPLWGIXFEYFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)C=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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